molecular formula C6H8N2OS B1282491 2-Amino-5-methylthiophene-3-carboxamide CAS No. 51486-03-4

2-Amino-5-methylthiophene-3-carboxamide

Cat. No. B1282491
Key on ui cas rn: 51486-03-4
M. Wt: 156.21 g/mol
InChI Key: DVGHAYAFIHAXOR-UHFFFAOYSA-N
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Patent
US08987278B2

Procedure details

To a stirred solution of Step 2 intermediate (16.5 g, 94.82 mmol) in dry THF (316 ml) was added triphosgene (14.07 g, 47.41 mmol) and the mixture was refluxed for overnight under nitrogen atmosphere. The mixture was cooled to room temperature and diluted with water (200 ml) under stirring. The solid precipitated out was collected by filtration and dried to give 13.8 g of the desired product; 1H NMR (300 MHz, DMSO-d6) δ 2.36 (s, 3H), 6.82 (s, 1H), 11.07 (br. s, 1H), 11.79 (br. s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
14.07 g
Type
reactant
Reaction Step One
Name
Quantity
316 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH3:10])=[CH:5][C:6]=1[C:7]([NH2:9])=[O:8].Cl[C:12](Cl)([O:14]C(=O)OC(Cl)(Cl)Cl)Cl>C1COCC1.O>[CH3:10][C:4]1[S:3][C:2]2[NH:1][C:12](=[O:14])[NH:9][C:7](=[O:8])[C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC(=CC1C(=O)N)C
Name
intermediate
Quantity
16.5 g
Type
reactant
Smiles
Name
Quantity
14.07 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
316 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for overnight under nitrogen atmosphere
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid precipitated out
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(NC(NC2=O)=O)S1
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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